N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of imidazole, quinoline, and isoxazole moieties
Preparation Methods
The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide typically involves a multi-step process. The general synthetic route includes:
N-Acylation: The initial step involves the acylation of 8-aminoquinoline with an appropriate acylating agent.
N-Alkylation: The resulting intermediate undergoes alkylation with an imidazole derivative.
Cyclization: The final step involves the cyclization of the intermediate to form the isoxazole ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol and maintaining specific pH levels. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antimycobacterial agent.
Biological Research: The compound is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(quinolin-8-yl)acetamide: This compound lacks the imidazole and isoxazole moieties, making it less versatile in its applications.
2-(1H-imidazol-1-yl)quinoline:
5-methylisoxazole-3-carboxamide: This compound lacks the quinoline and imidazole groups, reducing its biological activity compared to this compound.
The uniqueness of this compound lies in its combination of three distinct heterocyclic groups, which confer a wide range of chemical and biological properties.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-9-14(21-24-11)17(23)19-13-4-2-3-12-5-6-15(20-16(12)13)22-8-7-18-10-22/h2-10H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJSBOWEUDROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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